2-(4-methoxyphenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate
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Overview
Description
2-(4-METHOXYPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE is a synthetic organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE typically involves the reaction of 4-methoxyphenylacetic acid with benzotriazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl derivative.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, benzotriazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the methoxyphenyl group may enhance the compound’s biological activity.
Medicine
In medicine, compounds similar to 2-(4-METHOXYPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, benzotriazole derivatives are used as corrosion inhibitors and UV stabilizers in polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE involves its interaction with specific molecular targets. The benzotriazole moiety can chelate metal ions, inhibiting metal-catalyzed oxidation processes. Additionally, the methoxyphenyl group may interact with biological targets, modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHOXYPHENYL)-2-OXOETHYL BENZOATE
- 2-(4-METHOXYPHENYL)-2-OXOETHYL 1H-1,2,3-TRIAZOL-1-YLACETATE
Comparison
Compared to similar compounds, 2-(4-METHOXYPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE exhibits unique properties due to the presence of both the benzotriazole and methoxyphenyl groups. This combination enhances its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15N3O4 |
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Molecular Weight |
325.32 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate |
InChI |
InChI=1S/C17H15N3O4/c1-23-13-8-6-12(7-9-13)16(21)11-24-17(22)10-20-15-5-3-2-4-14(15)18-19-20/h2-9H,10-11H2,1H3 |
InChI Key |
MJYMYDAODHMCCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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